molecular formula C10H14F3NO4 B15296839 Methyl 2-azaspiro[3.3]heptane-1-carboxylate, trifluoroacetic acid CAS No. 2866308-51-0

Methyl 2-azaspiro[3.3]heptane-1-carboxylate, trifluoroacetic acid

Cat. No.: B15296839
CAS No.: 2866308-51-0
M. Wt: 269.22 g/mol
InChI Key: VCJCLBVNHYQVJV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-azaspiro[3.3]heptane-1-carboxylate typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method includes the use of 1,3-bis-electrophiles and 1,1-bis-nucleophiles to form the spirocyclic scaffold . The reaction conditions often involve the use of specific catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis of such compounds generally follows similar principles as laboratory-scale synthesis but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-azaspiro[3.3]heptane-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism by which methyl 2-azaspiro[3.3]heptane-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. This makes the compound a valuable tool for studying enzyme mechanisms and developing enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-azaspiro[3.3]heptane-1-carboxylate stands out due to its specific combination of functional groups and the presence of trifluoroacetic acid, which can influence its reactivity and interactions with other molecules. This makes it a unique and valuable compound for various applications in research and industry .

Properties

CAS No.

2866308-51-0

Molecular Formula

C10H14F3NO4

Molecular Weight

269.22 g/mol

IUPAC Name

methyl 2-azaspiro[3.3]heptane-3-carboxylate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C8H13NO2.C2HF3O2/c1-11-7(10)6-8(5-9-6)3-2-4-8;3-2(4,5)1(6)7/h6,9H,2-5H2,1H3;(H,6,7)

InChI Key

VCJCLBVNHYQVJV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2(CCC2)CN1.C(=O)(C(F)(F)F)O

Origin of Product

United States

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